Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety); Hydrochlorothiazide; metoprolol tartrate (component of); Chlorthalidone; metoprolol tartrate (component of).
Seloken
CAS No.: 56392-17-7
Cat. No.: VC20740862
Molecular Formula: C19H31NO9
Molecular Weight: 417.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 56392-17-7 |
---|---|
Molecular Formula | C19H31NO9 |
Molecular Weight | 417.5 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Standard InChI | InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | WPTKISQJQVFSQI-LREBCSMRSA-N |
Isomeric SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Chemical Composition and Properties
Seloken contains metoprolol, which can be formulated as different salt forms for clinical use. The chemical identifier for metoprolol tartrate is 56392-17-7. The compound is classified as a member of phenols and alcohols from a chemical perspective. Metoprolol tartrate is the tartrate salt form of metoprolol, while Seloken XL and Seloken ZOK products typically contain metoprolol succinate, which provides extended-release properties . The chemical composition permits selective binding to beta-1 adrenergic receptors, which largely predominate in cardiac tissue, thus providing the basis for its cardioselective pharmacological profile.
Pharmacological Mechanism
Primary Mechanism of Action
Seloken works through selective inhibition of beta-1 adrenergic receptors, which are primarily located in the heart. This cardioselectivity is a defining characteristic that distinguishes it from non-selective beta blockers. The medication functions as a competitive antagonist at these receptor sites, preventing the binding of natural catecholamines like epinephrine and norepinephrine.
Cardiovascular Effects
By blocking beta-1 receptors, Seloken produces several important cardiovascular effects:
-
Decreased heart rate (negative chronotropic effect)
-
Reduced myocardial contractility (negative inotropic effect)
-
Diminished cardiac output
-
Inhibition of renin release, which leads to lower angiotensin II levels and reduced vasoconstriction
These combined actions result in decreased oxygen demand by the heart and lower blood pressure, which forms the basis for its therapeutic applications in cardiovascular medicine.
Clinical Applications
Approved Indications
Seloken is primarily used for the treatment of:
-
Hypertension (high blood pressure)
-
Angina pectoris (heart-related chest pain)
-
Cardiac arrhythmias
-
Heart attack (myocardial infarction)
Pediatric Applications
In the pediatric population, Seloken ZOK has been studied for treatment of essential hypertension. In a 4-week study involving 144 pediatric patients aged 6 to 16 years, Seloken ZOK demonstrated efficacy in reducing systolic blood pressure . The study showed dose-dependent reductions in blood pressure, with the 1.0 mg/kg and 2.0 mg/kg doses showing statistically significant reductions compared to placebo .
Research Findings
Comparative Studies
A significant comparative study examined the effects of metoprolol versus telmisartan (an angiotensin receptor blocker) on arterial stiffness. The research found that telmisartan resulted in a significantly greater reduction in arterial stiffness index (ASI) in both left and right lower limb arterial beds compared to metoprolol .
The specific measurements showed:
-
Left limb: 39.9 ± 11.7 vs. 46.8 ± 17.0 m/s (p < 0.02)
Pediatric Research
The pediatric study of Seloken ZOK demonstrated the following blood pressure reductions compared to placebo:
-
At 0.2 mg/kg: 5.2 mmHg reduction in systolic BP (p=0.145)
-
At 1.0 mg/kg: 7.7 mmHg reduction in systolic BP (p=0.027)
For diastolic blood pressure, the reductions were:
The study found no apparent differences in blood pressure reduction based on age, Tanner stage, or race . Nearly one-half of the patients in each of the 3 treatment groups (43% to 47%), compared to one quarter of patients in the placebo group (26%), were responders at Week 4 .
Demographic Data from Research
In comparative studies, the demographic and clinical characteristics of study populations have been well-documented. The following table from a metoprolol-telmisartan comparison study illustrates typical baseline characteristics:
Characteristics | Metoprolol (mean ± SD) | Telmisartan (mean ± SD) | p Value |
---|---|---|---|
BMI | 26.1 ± 3.9 | 25.7 ± 4.3 | 0.6 |
Waist circumference | 93.6 ± 6.7 | 91.9 ± 9.8 | 0.31 |
SBP | 151.5 ± 13.5 | 157.8 ± 20.0 | 0.06 |
DBP | 99.6 ± 8.2 | 99.6 ± 11.3 | 0.98 |
LV mass | 134.9 ± 28.5 | 129.4 ± 33.2 | 0.36 |
Fasting blood sugar | 93.5 ± 18.0 | 94.9 ± 21.4 | 0.70 |
Total cholesterol | 203.5 ± 45.7 | 185.3 ± 35.7 | 0.02 |
LDL-C | 122.4 ± 35.9 | 108.4 ± 27.1 | 0.02 |
HDL-C | 46.9 ± 11.2 | 45.7 ± 10.4 | 0.60 |
Dosage and Administration
Adult Dosing
The dosage of Seloken varies depending on the indication and individual patient characteristics. In clinical studies, the median dose of metoprolol used was 50 mg, with a range of 25-200 mg . Dosage adjustments are typically made based on the patient's response and tolerability.
Pharmacokinetics
The pharmacokinetic profile of metoprolol has been studied in both adult and pediatric populations. In pediatric hypertensive patients aged 6-17 years, the pharmacokinetic profile is similar to that observed in adults . A notable finding is that metoprolol apparent oral clearance (CL/F) increases linearly with body weight in children .
In adult patients, the relationship between plasma concentration and clinical effect has been established, with trough plasma levels correlating with changes in systolic blood pressure .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume